![molecular formula C11H16O3 B14393734 6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one CAS No. 88536-89-4](/img/structure/B14393734.png)
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one is a complex organic compound characterized by its unique molecular structure. This compound contains a total of 31 bonds, including 15 non-hydrogen bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one involves multiple steps, typically starting with the preparation of the cyclopenta[c]furan core. This core can be synthesized through a series of cyclization reactions, followed by the introduction of the methyl and oxopropyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as distillation or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one: shares similarities with other cyclopenta[c]furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and molecular structure, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications.
特性
CAS番号 |
88536-89-4 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
3a-methyl-4-(2-oxopropyl)-4,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-3-one |
InChI |
InChI=1S/C11H16O3/c1-7(12)5-8-3-4-9-6-14-10(13)11(8,9)2/h8-9H,3-6H2,1-2H3 |
InChIキー |
QVRJPSQPUFGSSN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1CCC2C1(C(=O)OC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)
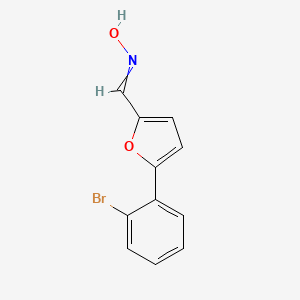
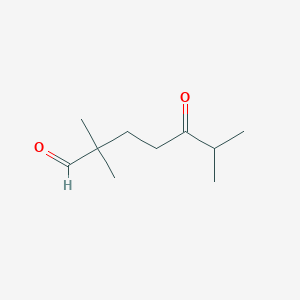
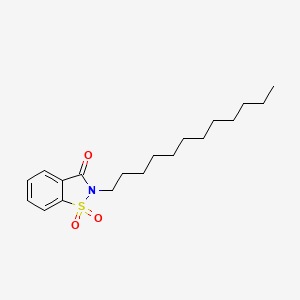
![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
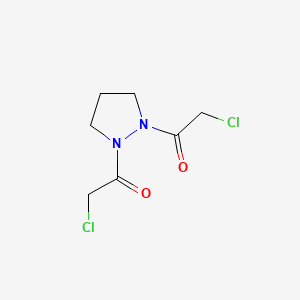
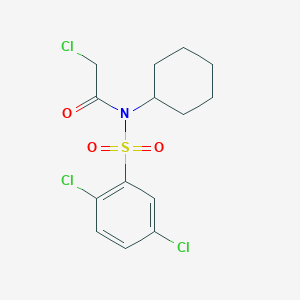
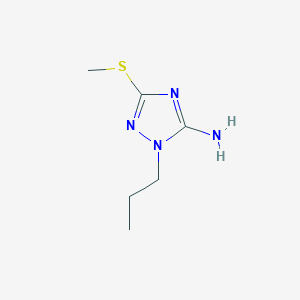
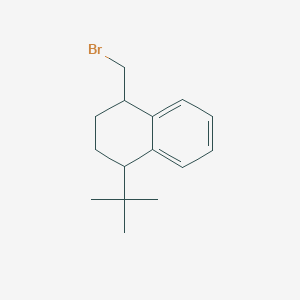
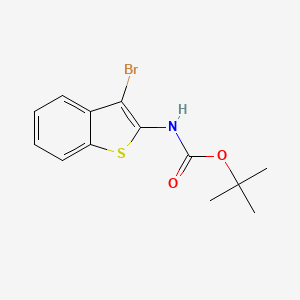
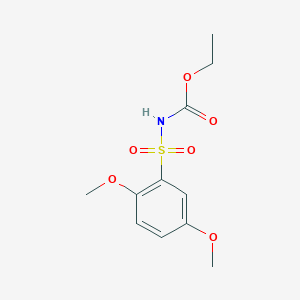
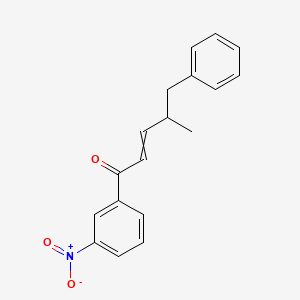
![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
